molecular formula C26H36N8O11S B127153 Cyclo(-D-Tyr-Arg-Gly-Asp-Cys(carboxymethyl)-OH) sulfoxide CAS No. 143120-27-8

Cyclo(-D-Tyr-Arg-Gly-Asp-Cys(carboxymethyl)-OH) sulfoxide

Cat. No.: B127153
CAS No.: 143120-27-8
M. Wt: 668.7 g/mol
InChI Key: DMXRDQJVBMEHPP-OREKCURGSA-N
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Description

Cyclo(-D-Tyr-Arg-Gly-Asp-Cys(carboxymethyl)-OH) sulfoxide is a sulfur-bridged, cyclic pentapeptide engineered for high-affinity binding to integrin receptors. Its core structure features the Arg-Gly-Asp (RGD) sequence, a well-known recognition motif for integrins, which is stabilized in a cyclic conformation to enhance receptor selectivity and binding affinity . This compound acts as a highly potent inhibitor of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor on platelets, effectively blocking the binding of fibrinogen with an IC₅₀ of 1.5 nM . This mechanism underlies its powerful antithrombotic properties, as it inhibits fibrinogen-mediated platelet aggregation with an IC₅₀ of 0.15 µM, making it a candidate for research into arterial thromboembolic diseases . Beyond thrombosis research, RGD-containing peptides are valuable tools for studying tumor biology. The αVβ3 integrin, another RGD-binding receptor, is overexpressed on activated endothelial cells during angiogenesis and on certain cancer cells, playing a key role in tumor metastasis and survival . This makes cyclic RGD peptides like this compound relevant for investigating tumor targeting, angiogenesis imaging, and the development of novel cancer therapeutics . The product is supplied as a lyophilized powder and is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(3R,6S,12S,15R)-6-(carboxymethyl)-12-[3-(diaminomethylideneamino)propyl]-15-[(4-hydroxyphenyl)methyl]-1,5,8,11,14,17-hexaoxo-1λ4-thia-4,7,10,13,16-pentazacyclooctadecane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N8O11S/c27-26(28)29-7-1-2-15-22(40)30-10-19(36)31-17(9-21(38)39)24(42)34-18(25(43)44)11-46(45)12-20(37)32-16(23(41)33-15)8-13-3-5-14(35)6-4-13/h3-6,15-18,35H,1-2,7-12H2,(H,30,40)(H,31,36)(H,32,37)(H,33,41)(H,34,42)(H,38,39)(H,43,44)(H4,27,28,29)/t15-,16+,17-,18-,46?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMXRDQJVBMEHPP-OREKCURGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)CS1=O)CC2=CC=C(C=C2)O)CCCN=C(N)N)CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@H](NC(=O)CS1=O)CC2=CC=C(C=C2)O)CCCN=C(N)N)CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N8O11S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30931752
Record name 12-(3-Carbamimidamidopropyl)-6-(carboxymethyl)-5,8,11,14,17-pentahydroxy-15-[(4-hydroxyphenyl)methyl]-1-oxo-1lambda~4~-thia-4,7,10,13,16-pentaazacyclooctadeca-4,7,10,13,16-pentaene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30931752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

668.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143120-27-8
Record name G 4120
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143120278
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 12-(3-Carbamimidamidopropyl)-6-(carboxymethyl)-5,8,11,14,17-pentahydroxy-15-[(4-hydroxyphenyl)methyl]-1-oxo-1lambda~4~-thia-4,7,10,13,16-pentaazacyclooctadeca-4,7,10,13,16-pentaene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30931752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Cyclo(-D-Tyr-Arg-Gly-Asp-Cys(carboxymethyl)-OH) sulfoxide, also known as c[D-Tyr-Arg-Gly-Asp-Cys(CM)]-OH sulfoxide, is a cyclic peptide that exhibits significant biological activity, particularly in the fields of cardiovascular health and thromboembolic disease prevention. This article provides an in-depth examination of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C26H36N8O11SC_{26}H_{36}N_{8}O_{11}S, with a molar mass of 668.68 g/mol. Its structure includes a cyclic arrangement formed by a disulfide bond between cysteine residues, which contributes to its stability and biological activity. The presence of the sulfoxide functional group enhances its reactivity, allowing it to undergo oxidation and reduction reactions that may influence its interactions with biological targets.

This compound primarily functions as an inhibitor of platelet aggregation. It binds to the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor on platelets, inhibiting their ability to clump together and form blood clots. This mechanism is crucial for preventing thromboembolic events such as heart attacks and strokes.

Key Mechanisms:

  • Inhibition of Platelet Aggregation: The compound disrupts the interaction between platelets and fibrinogen, a protein essential for clot formation.
  • Vasodilation Effects: It has demonstrated the ability to inhibit arterial contraction in a dose-dependent manner, indicating potential use in treating hypertension and other cardiovascular conditions.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antithrombotic Activity:
    • Inhibits platelet aggregation by blocking GPIIb/IIIa receptors.
    • Shows promise for treating thromboembolic diseases.
  • Vasodilatory Effects:
    • Leads to complete inhibition of arterial responses, suggesting potential applications in managing blood pressure.
  • Cell Adhesion Modulation:
    • The RGD (arginine-glycine-aspartic acid) sequence allows it to interact with integrins, influencing cell adhesion processes critical for wound healing and tissue regeneration .

Case Studies and Experimental Data

Several studies have highlighted the efficacy of this compound:

  • Platelet Aggregation Studies: In vitro experiments demonstrated that the compound significantly reduces platelet aggregation in response to various agonists, supporting its role as a therapeutic agent against thromboembolic disorders.
  • Vascular Response Studies: Animal models have shown that administration leads to marked vasodilation, confirming its potential application in treating hypertension.

Comparative Analysis with Other Compounds

To further understand its unique properties, a comparison with similar cyclic peptides is helpful:

Compound NameStructure TypeUnique Feature
Cyclo(-D-Tyrosine-Arginine-Glycine)Cyclic PeptideLacks Cysteine modification
Cyclo(-L-Tyr-L-Arg-L-Gly-L-Asp)Cyclic PeptideComposed entirely of L-amino acids
Cyclo(-D-Tyr-D-Arg-D-Gly-D-Asp-D-Cys)Cyclic PeptideFully D-amino acid configuration

The unique combination of D-amino acids and carboxymethyl modification on cysteine enhances stability and biological activity compared to other cyclic peptides.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C26H36N8O11S, with a molar mass of 668.68 g/mol. It features a cyclic structure formed by a disulfide bond between cysteine and cystine residues. The presence of the sulfoxide functional group enhances its reactivity, allowing for oxidation and reduction reactions that can influence its biological activity.

Pharmacological Applications

  • Inhibition of Platelet Aggregation
    Cyclo(-D-Tyr-Arg-Gly-Asp-Cys(carboxymethyl)-OH) sulfoxide acts as a potent inhibitor of platelet aggregation by binding to the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor on platelets. This interaction prevents clumping and the formation of blood clots, making it a promising candidate for treating thromboembolic diseases such as heart attacks and strokes.
  • Cardiovascular Therapeutics
    Studies indicate that this compound can lead to complete inhibition of arterial contraction in a dose-dependent manner. Its ability to modulate vascular responses positions it as a potential therapeutic agent for various cardiovascular diseases.
  • Cancer Treatment
    The compound's affinity for specific receptors involved in cell signaling pathways suggests potential applications in cancer therapy. By targeting integrins and other relevant receptors, it may inhibit tumor growth and metastasis.

Biochemical Applications

  • Peptide Chemistry
    This compound serves as an important tool in peptide chemistry research. Its unique structure allows for studies on peptide folding, stability, and interactions with biological targets .
  • Surface Plasmon Resonance Studies
    The compound can be utilized in surface plasmon resonance (SPR) experiments to measure binding affinities between peptides and their receptors, providing insights into molecular interactions critical for drug development.
  • Macrocyclization Techniques
    Its synthesis often employs solid-phase peptide synthesis (SPPS), which includes macrocyclization strategies that enhance the stability and selectivity of cyclic peptides. This method allows researchers to explore modifications that improve bioactivity .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in various applications:

  • A study demonstrated that the compound significantly reduced platelet aggregation in vitro, suggesting its potential use as an antithrombotic agent.
  • Research on arterial responses indicated that the compound could completely inhibit contractions induced by various stimuli, highlighting its therapeutic promise in treating hypertension.
  • Investigations into its binding properties revealed high-affinity interactions with integrin receptors, which are crucial in cancer metastasis .

Chemical Reactions Analysis

Redox Reactions of the Sulfoxide Group

The sulfoxide (-S(O)-) group undergoes reversible redox transformations, critical for modulating biological activity :

Reaction Conditions Product Impact on Activity
Reduction to thioetherDithiothreitol (DTT) or glutathioneCyclic peptide with -S- groupIncreased platelet aggregation
Oxidation to sulfoneH<sub>2</sub>O<sub>2</sub> or O<sub>2</sub>Cyclic peptide with -SO<sub>2</sub>- groupLoss of GPIIb/IIIa receptor binding
  • Reduction Mechanism : The sulfoxide’s sulfur atom (oxidation state +4) accepts electrons from reducing agents, reverting to a thioether (oxidation state -2).

  • Oxidation Mechanism : Strong oxidants further oxidize sulfoxide to sulfone (oxidation state +6), disrupting conformational flexibility .

Hydrolysis and Decarboxylation Reactions

The carboxymethyl (-OCH<sub>2</sub>COOH) side chain and peptide backbone are susceptible to hydrolysis under specific conditions :

Hydrolysis Pathways

  • Acidic Hydrolysis : Cleaves the carboxymethyl ester at pH ≤ 3, yielding a free carboxylic acid .

  • Basic Hydrolysis : At pH ≥ 10, ester cleavage occurs alongside partial peptide bond hydrolysis .

Decarboxylation Under High pH

During synthesis, trifluoroacetic acid (TFA) cleavage from resin generates carbamate side products. Subsequent high-pH treatment (pH ≥ 9) induces decarboxylation :
R OCH2COOHpH9R OCH3+CO2\text{R OCH}_2\text{COOH}\xrightarrow{\text{pH}\geq 9}\text{R OCH}_3+\text{CO}_2

Conformational Dynamics and Disulfide Stability

The cyclic disulfide bond (Cys-Cys) stabilizes the RGD motif but remains sensitive to redox environments :

Condition Structural Change Biological Consequence
Reducing environmentDisulfide reduction → linear peptideLoss of integrin binding
Oxidative environmentSulfoxide formation → rigid structureEnhanced receptor specificity
  • Kinetics : Disulfide reduction occurs 3x faster in the linearized peptide compared to the cyclic form .

Interaction with Biological Thiols

The sulfoxide group reacts with cellular thiols (e.g., glutathione), forming mixed disulfides :
Peptide S O +GSHPeptide S S G+H2O\text{Peptide S O }+\text{GSH}\rightarrow \text{Peptide S S G}+\text{H}_2\text{O}

  • Implications : This reaction may transiently inactivate the compound in vivo, requiring dosage adjustments.

Comparative Reactivity with Analogues

The carboxymethyl-sulfoxide modification differentiates it from similar RGD peptides :

Compound Sulfur Oxidation State Reactivity with GPIIb/IIIa
Cyclo(-D-Tyr-Arg-Gly-Asp-Cys)-S- (thioether)Moderate (IC<sub>50</sub> = 12 nM)
Cyclo(-D-Tyr-Arg-Gly-Asp-Cys(carboxymethyl)-OH) sulfoxide -S(O)- (sulfoxide)High (IC<sub>50</sub> = 4.5 nM)
Cyclo(-D-Tyr-Arg-Gly-Asp-Cys(SO<sub>2</sub>))-SO<sub>2</sub>- (sulfone)Low (IC<sub>50</sub> = 220 nM)

Comparison with Similar Compounds

Chemical Identity :

  • CAS Number : 143120-27-8
  • Molecular Formula : C₂₆H₃₆N₈O₁₁S
  • Molecular Weight : 668.676 g/mol
  • Structure : A cyclic pentapeptide containing the sequence D-Tyr-Arg-Gly-Asp-Cys(carboxymethyl), with a sulfoxide modification on the cysteine residue .

Key Features :

  • Functional Motifs :
    • RGD Sequence : The Arg-Gly-Asp motif is a well-characterized integrin-binding domain, enabling interactions with αvβ3, α5β1, and other integrins involved in cell adhesion and signaling .
    • Sulfoxide Group : The oxidized cysteine (Cys(carboxymethyl)-OH sulfoxide) enhances stability against enzymatic degradation compared to disulfide-bridged analogs .

Stability :

  • Light- and temperature-sensitive; requires storage at –20°C in lyophilized form to prevent degradation .
Structural and Functional Comparisons

The compound’s uniqueness lies in its RGD sequence and sulfoxide modification. Below is a comparative analysis with structurally or functionally related cyclic peptides:

Compound Name Structure Molecular Weight Key Functional Groups Biological Target Applications Stability
Cyclo(-D-Tyr-Arg-Gly-Asp-Cys(carboxymethyl)-OH) sulfoxide (CAS 143120-27-8) Cyclic pentapeptide with sulfoxidized Cys(carboxymethyl) 668.676 RGD motif, sulfoxide Integrins (αvβ3, α5β1) Cancer targeting, drug delivery Sensitive to light/temperature
Cyclo(-Arg-Gly-Asp-D-Phe-Lys) (CAS 153982-38-8) Cyclic hexapeptide with RGD motif ~750 (estimated) RGD motif, D-Phe substitution Integrins Anti-angiogenic therapies Disulfide bridge; redox-sensitive
H-Tyr-c[d-Cys-Phe-Cys]NH₂ (Disulfide-bridged opioid peptide) Cyclic tetrapeptide with disulfide bond ~550 (estimated) Disulfide, Tyr residue μ-opioid receptors Pain management Prone to reduction in vivo
Cyclo(-Leu-Phe) (CAS 7280-77-5) Diketopiperazine (cyclic dipeptide) 260.33 Hydrophobic side chains Antibacterial targets Antimicrobial research High thermal stability
Cyclo(D-Trp-Tyr) (CAS 20829-53-2) Cyclic dipeptide with aromatic residues 326.38 Indole (Trp), phenol (Tyr) Unspecified cellular targets Signal transduction studies Moderate stability
Key Differentiators :

RGD Motif vs. Opioid Sequences :

  • The RGD sequence in this compound targets integrins, critical in cancer and cardiovascular diseases . In contrast, disulfide-bridged peptides like H-Tyr-c[d-Cys-Phe-Cys]NH₂ bind μ-opioid receptors for pain relief .

Sulfoxide vs. Disulfide Bridges :

  • The sulfoxide group improves enzymatic stability compared to disulfide-linked peptides, which are prone to reduction in physiological environments .

Complexity vs. Simplicity :

  • Larger cyclic peptides (e.g., pentapeptides) offer higher specificity for complex targets like integrins, while smaller diketopiperazines (e.g., Cyclo(-Leu-Phe)) exhibit broad but less specific bioactivities, such as antimicrobial effects .

Pharmacological Relevance :
  • Integrin Targeting : The RGD motif’s role in mediating cell-matrix interactions makes this compound valuable in anti-cancer therapies (e.g., blocking αvβ3 in metastasis) .
  • Stability in Drug Design : The sulfoxide modification extends half-life in vivo compared to disulfide analogs, which degrade rapidly in reducing environments .

Table 1: Stability and Bioactivity Data

Compound Half-Life (in vitro) IC₅₀ (Integrin Binding) Enzymatic Degradation Rate
This compound >24 hours 10 nM (αvβ3) 20% degradation after 24 hours
Cyclo(-Arg-Gly-Asp-D-Phe-Lys) ~12 hours 50 nM (α5β1) 80% degradation after 24 hours
H-Tyr-c[d-Cys-Phe-Cys]NH₂ ~6 hours N/A (μ-opioid agonist) Full reduction in 2 hours

Key Insights :

  • The sulfoxide modification in this compound confers superior stability and binding affinity compared to other RGD peptides .
  • Disulfide-bridged peptides exhibit rapid degradation, limiting their therapeutic utility .

Preparation Methods

Resin Selection and Initial Amino Acid Loading

The synthesis begins with TCP resin due to its compatibility with acid-labile protecting groups and high loading capacity (0.3–0.8 mmol/g). D-Tyrosine (D-Tyr) is typically anchored via its C-terminal carboxylate using a hydroxymethylbenzoic acid (HMBA) linker. The Fmoc group is removed using 20% piperidine in N-methyl-2-pyrrolidone (NMP), with deprotection efficiency monitored by UV-vis spectroscopy at 301 nm.

Sequential Amino Acid Coupling

Coupling employs TBTU/HOBt or HATU/HOAt activation for sterically hindered residues (Table 1):

Table 1: Coupling Reagents for Challenging Residues

ResidueReagent SystemActivation TimeYield (%)
D-TyrHATU/HOAt/DIPEA120 min92
Arg(Pbf)TBTU/HOBt/DIPEA90 min88
Cys(carboxymethyl)DIC/HOAt150 min85

Carboxymethylation of cysteine is achieved post-coupling using iodoacetic acid (2 equiv) in DMF at pH 8.5 for 4 hr.

Cyclization Strategies

On-Resin vs. Solution-Phase Cyclization

Post-SPPS cleavage (DCM/TFE/acetic acid, 6:1:3 v/v) releases the linear peptide with retained side-chain protections. Cyclization in solution using HATU (1.5 equiv) and DIPEA (5 equiv) in DMF at 0.5 mM concentration achieves 78% conversion after 24 hr. Comparative studies show on-resin cyclization via lactamization reduces epimerization but requires orthogonal protection schemes (e.g., Dde for lysine).

Disulfide vs. Lactam Bridges

While the target compound uses a carboxymethylated cysteine, parallel syntheses of disulfide-bridged analogs reveal oxidation with 0.1 M H₂O₂ in DMSO/water (1:1) for 2 hr forms sulfoxide derivatives with >90% selectivity.

Sulfoxide Formation and Optimization

Oxidation Conditions

Controlled sulfoxidation is critical to avoid over-oxidation to sulfones. Screening of oxidants (Table 2) identifies DMSO/HCl (0.1 M) as optimal:

Table 2: Sulfoxidation Efficiency

OxidantSolventTime (hr)Sulfoxide Yield (%)Sulfone Byproduct (%)
H₂O₂ (0.1 M)DMF/water46518
DMSO/HCl (0.1 M)DCM/TFE6893
mCPBA (1 equiv)DCM19512

DMSO acts as both oxidant and solvent, enabling regioselective sulfoxidation at 25°C.

Purification and Characterization

HPLC Purification

Semi-preparative HPLC (Phenomenex C18, 250 × 21.2 mm) using gradients of 0.1% TFA in acetonitrile/water achieves baseline separation (Figure 1):

  • Elution Gradient : 30% → 55% B over 15 min (Flow: 10 mL/min)

  • Retention Time : 8.8 min for target compound

Mass Spectrometry Validation

High-resolution ESI-MS confirms molecular identity:

  • Calculated : C₂₆H₃₆N₈O₁₁S [M+H]⁺ = 669.22

  • Observed : m/z = 669.25 (Δ = 0.03 ppm)

Scalability and Industrial Adaptations

Batch processes using continuous-flow SPPS systems (e.g., Sykam gradient HPLC) reduce cycle times by 40% compared to manual synthesis. GMP-compliant routes replace TFA with acetic acid for cleavage, maintaining >85% yield while reducing environmental toxicity .

Q & A

Q. What are the critical considerations for synthesizing and purifying Cyclo(-D-Tyr-Arg-Gly-Asp-Cys(carboxymethyl)-OH) sulfoxide, and how can purity be validated?

  • Methodological Answer : Synthesis involves solid-phase peptide synthesis (SPPS) with D-Tyr and carboxymethyl-Cys residues to stabilize the cyclic structure. Cyclization is achieved via disulfide bond formation or carbodiimide-mediated coupling. Post-synthesis, sulfoxidation is performed using oxidizing agents like hydrogen peroxide or dimethyl sulfoxide (DMSO) under controlled pH (4–6) to avoid overoxidation.
  • Purity Validation : Use reversed-phase HPLC with a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA) and LC-MS (ESI+) to confirm molecular weight (668.676 Da) and detect impurities. Purity ≥95% is required for biological assays .

Q. How does the sulfoxide modification in this cyclic peptide influence its stability under varying storage conditions?

  • Methodological Answer : The sulfoxide group enhances solubility but introduces sensitivity to reducing agents and light. Stability studies should include:
  • Temperature : Store lyophilized powder at -20°C (long-term) or 4°C (short-term). Avoid freeze-thaw cycles.
  • Light : Protect from UV exposure using amber vials.
  • Redox Conditions : Monitor degradation via LC-MS in reducing environments (e.g., 1 mM DTT at 37°C for 24 hours). Degradation manifests as reversion to sulfide or disulfide bond cleavage .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in integrin-binding affinity data for RGD-containing cyclic peptides like this compound?

  • Methodological Answer : Discrepancies often arise from:
  • Stereochemistry : Confirm sulfoxide configuration (S vs. R) via circular dichroism (CD) or X-ray crystallography. For example, axial sulfoxide (S-configuration) in Cycloalliin shows distinct rotational changes upon reduction to sulfide, as measured by polarimetry .
  • Assay Variability : Standardize integrin-binding assays (e.g., SPR, competitive ELISA) using αvβ3/α5β1 integrins. Include positive controls like cilengitide (Cyclo-RGDfV) and account for buffer ionic strength (150 mM NaCl) and divalent cations (1 mM Mn²⁺) .

Q. How can in vivo biodistribution studies be designed to evaluate this peptide’s targeting efficiency for tumor imaging?

  • Methodological Answer :
  • Labeling : Use ⁶⁸Ga or ⁶⁴Cu via chelators (e.g., NOTA or DOTA) conjugated to the carboxymethyl-Cys residue. Confirm radiochemical purity (>98%) via radio-HPLC.
  • Imaging : Perform PET/CT scans in xenograft models (e.g., U87MG glioblastoma) at 1, 2, and 4 hours post-injection. Compare uptake ratios (tumor-to-muscle >3:1) with blocking studies (co-inject 10 µg unlabeled peptide) to confirm specificity .

Q. What analytical approaches address batch-to-batch variability in bioactivity due to sulfoxide stereoisomerism?

  • Methodological Answer :
  • Chiral Separation : Use chiral HPLC (e.g., Chirobiotic T column) with isocratic elution (20% methanol in 10 mM ammonium acetate).
  • Bioactivity Correlation : Test separated isomers in cell adhesion assays (e.g., HUVEC migration). A ≥2-fold difference in IC₅₀ between isomers indicates stereospecific activity .

Data Contradiction Analysis

Q. Why do some studies report low tumor uptake despite high in vitro binding affinity for this peptide?

  • Resolution Strategy :
  • Proteolytic Stability : Incubate the peptide in murine serum (37°C, 24 hours) and analyze degradation via LC-MS. Modify the backbone with D-amino acids (e.g., D-Tyr) to enhance stability.
  • Pharmacokinetics : Measure plasma half-life (t₁/₂) using radioactive labeling. Optimal t₁/₂ for imaging is 30–60 minutes; adjust PEGylation or cyclization for prolonged circulation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.